PROTAC VHL-type degrader-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C49H55N9O6S |

|---|---|

Peso molecular |

898.1 g/mol |

Nombre IUPAC |

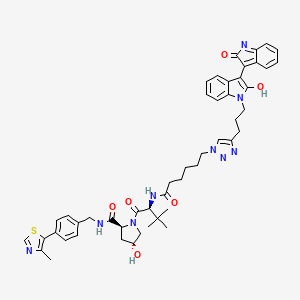

(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C49H55N9O6S/c1-30-43(65-29-51-30)32-21-19-31(20-22-32)26-50-45(61)39-25-34(59)28-58(39)48(64)44(49(2,3)4)53-40(60)18-6-5-11-23-56-27-33(54-55-56)13-12-24-57-38-17-10-8-15-36(38)42(47(57)63)41-35-14-7-9-16-37(35)52-46(41)62/h7-10,14-17,19-22,27,29,34,39,44,59,63H,5-6,11-13,18,23-26,28H2,1-4H3,(H,50,61)(H,53,60)/t34-,39+,44-/m1/s1 |

Clave InChI |

JMKJBGWUGVQXJT-SVJXQAPASA-N |

SMILES isomérico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN4C=C(N=N4)CCCN5C6=CC=CC=C6C(=C5O)C7=C8C=CC=CC8=NC7=O)O |

SMILES canónico |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN4C=C(N=N4)CCCN5C6=CC=CC=C6C(=C5O)C7=C8C=CC=CC8=NC7=O)O |

Origen del producto |

United States |

Foundational & Exploratory

The Core Principle of VHL-Type PROTAC Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the principle of action for PROTAC VHL-type degrader-1, a molecule designed to induce the degradation of the Ataxia Telangiectasia Mutated (ATM) protein. By hijacking the body's natural protein disposal system, this Proteolysis Targeting Chimera (PROTAC) offers a novel therapeutic strategy, particularly in contexts such as enhancing the efficacy of ATR inhibitors in cancer therapy.[1][2][3] This guide details the molecular mechanism, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual diagrams of the critical pathways and workflows.

Principle of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules engineered with two distinct ligands connected by a chemical linker.[4][5] One ligand is designed to bind to a specific target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This compound utilizes a ligand that specifically engages the von Hippel-Lindau (VHL) E3 ligase, a well-characterized component of the ubiquitin-proteasome system (UPS).[1][2][3]

The fundamental principle of action revolves around inducing proximity between the target protein, ATM, and the VHL E3 ligase.[4] This process can be broken down into the following key steps:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to both the ATM protein and the VHL E3 ligase, forming a key ternary complex (ATM:PROTAC:VHL).[6][7][8] The stability and efficiency of this complex formation are critical determinants of the degrader's potency.[]

-

Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase, in concert with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the ATM protein.[4][10] This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation : The polyubiquitinated ATM protein is then recognized as a substrate for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[4][5][10] The proteasome unfolds and cleaves the ATM protein into small peptides.

-

Catalytic Cycle : A key advantage of PROTACs is their catalytic nature. After the degradation of the target protein, the PROTAC molecule is released and can bind to another ATM protein and VHL E3 ligase, initiating another cycle of degradation.[4][10] This allows for substoichiometric concentrations of the PROTAC to achieve significant degradation of the target protein.

Quantitative Data for this compound (Compound 9b)

The following tables summarize the quantitative data for this compound (referred to as compound 9b in the source literature) in its activity against the ATM protein. This data is essential for evaluating its potency and efficacy.

Table 1: Degradation Performance of this compound

| Parameter | Value | Cell Line | Conditions | Reference |

| DC50 | 28.2 nM | HCT116 | 24h treatment | [1] |

| Dmax | >95% | HCT116 | 24h treatment | [1] |

-

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax : The maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of this compound Components

| Binding Interaction | Method | Binding Affinity (Kd) | Reference |

| PROTAC to ATM | Not specified | Not available | |

| PROTAC to VHL | Not specified | Not available |

Note: Specific binding affinity (Kd) values for the individual interactions of this compound with ATM and VHL are not explicitly provided in the referenced materials. These values are typically determined using biophysical assays as described in the protocols below.

Experimental Protocols

The characterization of a PROTAC degrader involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation Analysis

This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[10][11]

Objective : To quantify the dose-dependent degradation of a target protein (e.g., ATM) induced by a PROTAC.

Materials :

-

Cell culture reagents and a suitable cell line (e.g., HCT116).

-

This compound.

-

Vehicle control (e.g., DMSO).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane and transfer buffer/system.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-ATM and anti-loading control (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure :

-

Cell Seeding and Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[10]

-

Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer, scrape the cells, and collect the lysate.[10]

-

Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading for each sample.[12]

-

Sample Preparation : Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[12]

-

SDS-PAGE and Protein Transfer : Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.[10]

-

Immunoblotting :

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (for the target protein and loading control) overnight at 4°C.[12][13]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis : Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time, making it suitable for characterizing ternary complex formation.[8][]

Objective : To measure the binding affinities and kinetics of the binary and ternary complexes involving the PROTAC, target protein, and E3 ligase.

Materials :

-

SPR instrument and sensor chips (e.g., SA or CM5 chip).

-

Purified, biotinylated VHL E3 ligase complex.

-

Purified target protein (ATM).

-

This compound.

-

SPR running buffer (e.g., HBS-EP+).

Procedure :

-

Immobilization : Immobilize the biotinylated VHL E3 ligase onto a streptavidin (SA) sensor chip to a target response level.[8]

-

Binary Interaction Analysis (PROTAC to VHL) : Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

-

Binary Interaction Analysis (Target to VHL) : Inject a series of concentrations of the target protein (ATM) over the VHL surface to confirm minimal direct interaction in the absence of the PROTAC.

-

Ternary Complex Analysis :

-

Prepare a series of solutions containing a fixed, saturating concentration of the target protein (ATM) mixed with varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized VHL surface. The resulting sensorgrams will show the formation and dissociation of the ternary complex.

-

-

Data Analysis : Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, or steady-state affinity for ternary) to calculate the kinetic and affinity constants. The enhancement of binding in the presence of all three components can be used to determine the cooperativity of ternary complex formation.[8]

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[10]

Objective : To detect the poly-ubiquitination of the target protein (ATM) in cells upon PROTAC treatment.

Materials :

-

Materials from the Western Blot protocol.

-

Proteasome inhibitor (e.g., MG132).

-

Antibody for immunoprecipitation (IP) of the target protein (anti-ATM).

-

Antibody against ubiquitin (e.g., P4D1 or FK2).

-

Protein A/G magnetic beads.

-

Elution buffer.

Procedure :

-

Cell Treatment : Treat cells with the PROTAC at a concentration known to cause degradation. As a control, co-treat a set of cells with the PROTAC and a proteasome inhibitor (MG132). The MG132 will block the degradation of the ubiquitinated protein, allowing it to accumulate.

-

Cell Lysis : Lyse the cells using a suitable lysis buffer.

-

Immunoprecipitation (IP) :

-

Pre-clear the cell lysates to reduce non-specific binding.

-

Incubate the lysates with an anti-ATM antibody to capture the target protein.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blot : Elute the captured proteins from the beads and perform a Western blot as described in Protocol 3.1.

-

Detection : Probe the membrane with an anti-ubiquitin antibody.

-

Data Analysis : A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is more pronounced in the MG132 co-treated lane, indicates successful poly-ubiquitination of the ATM protein.[10]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key processes and relationships in VHL-type PROTAC action.

Caption: Signaling pathway of VHL-type PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for evaluating a PROTAC degrader.

Caption: Logical relationship of components in the ternary complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. amsbio.com [amsbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Ubiquitination Assay - Profacgen [profacgen.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ptglab.com [ptglab.com]

An In-depth Technical Guide to the Discovery and Development of VHL-type PROTAC Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC VHL-type Degraders

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite structure brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely utilized ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small-molecule ligands.[3] VHL-type PROTACs have demonstrated significant potential in targeting a wide range of proteins implicated in various diseases, particularly cancer. This guide provides a comprehensive technical overview of the discovery and development of VHL-recruiting PROTACs, with a focus on core principles, experimental methodologies, and data interpretation.

The Mechanism of Action: Hijacking the VHL-E3 Ligase Machinery

The catalytic cycle of a VHL-based PROTAC is a multi-step process that results in the degradation of the target protein. The PROTAC first binds to both the POI and the VHL E3 ligase, forming a ternary complex.[4] The stability and conformation of this ternary complex are critical for the subsequent steps. Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the surface of the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage another POI molecule.[1]

Discovery and Development Workflow

The development of a VHL-type PROTAC degrader is a systematic process that involves several key stages, from initial target validation to the selection of a clinical candidate.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

The Vanguard of Targeted Therapeutics: A Technical Guide to PROTAC VHL-type Degrader-1 Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of targeted protein degradation. This technical guide provides an in-depth exploration of PROTACs that co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of specific proteins of interest. A critical aspect of developing effective and selective VHL-type PROTACs is the robust characterization of their engagement with the target protein and the subsequent downstream biological consequences. This document outlines key target engagement biomarkers, provides detailed experimental protocols for their quantification, and presents representative data to guide researchers in this rapidly evolving field.

The PROTAC VHL-type Degrader-1: Mechanism of Action

VHL-type PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The fundamental principle of their action is to induce proximity between the POI and the VHL E3 ligase complex, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2]

The catalytic cycle begins with the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI, leading to the formation of a polyubiquitin chain. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, which then degrades the tagged POI into small peptides.[4] The PROTAC molecule is then released and can engage in another round of degradation, highlighting its catalytic nature.

The von Hippel-Lindau tumor suppressor protein (VHL) is a substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[5] Under normal oxygen conditions (normoxia), VHL recognizes and binds to a hydroxylated proline residue within the oxygen-dependent degradation domain of its natural substrate, Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to its ubiquitination and subsequent degradation.[2][6] VHL-recruiting PROTACs effectively mimic this interaction to induce the degradation of a desired target protein.

Key Target Engagement Biomarkers and Quantitative Analysis

To thoroughly characterize the activity of a VHL-type PROTAC, a panel of biomarkers should be assessed. These biomarkers provide insights into target engagement, the mechanism of action, and the potency of the degrader.

Direct Target Engagement

Direct engagement of the PROTAC with its intended target protein and the VHL E3 ligase is the initial and critical step.

-

NanoBRET Target Engagement Assay: This live-cell assay measures the binding of the PROTAC to the target protein or the E3 ligase. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged protein (e.g., VHL or the POI) and a fluorescent tracer that binds to the same protein. Competitive displacement of the tracer by the PROTAC results in a decrease in the BRET signal, allowing for the determination of the half-maximal inhibitory concentration (IC50).[7][8]

Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.

-

NanoBRET Ternary Complex Assay: This assay quantifies the formation of the POI-PROTAC-VHL complex in living cells. The POI is tagged with NanoLuc, and the VHL E3 ligase is tagged with a HaloTag that is labeled with a fluorescent ligand. The proximity induced by the PROTAC brings the NanoLuc and the fluorescent ligand close enough for BRET to occur.[7]

Target Protein Degradation

The ultimate desired outcome of PROTAC activity is the degradation of the target protein.

-

Western Blotting: This is a widely used and robust method to quantify the reduction in the levels of the target protein. By treating cells with varying concentrations of the PROTAC, one can determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][4]

-

Quantitative Mass Spectrometry (Proteomics): This powerful technique provides a global and unbiased view of changes in the proteome following PROTAC treatment. It is the gold standard for confirming on-target degradation and assessing off-target effects. Methods like Tandem Mass Tag (TMT) labeling or Label-Free Quantification (LFQ) can be employed.[9][10]

Downstream Pathway Modulation

Degradation of the target protein is expected to modulate downstream signaling pathways.

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Levels: Since VHL's natural substrate is HIF-1α, prolonged treatment with a VHL ligand-containing PROTAC can sometimes lead to the stabilization and accumulation of HIF-1α.[2] Monitoring HIF-1α levels can therefore serve as a biomarker for VHL engagement and potential on-target liabilities. Conversely, in certain contexts, potent VHL-based PROTACs have been shown to lead to the degradation of HIF-1α.[11]

Quantitative Data Summary

The following tables present representative quantitative data for a hypothetical this compound, illustrating the types of results obtained from the described assays.

Table 1: Target Engagement and Ternary Complex Formation

| Assay Type | Target | Parameter | Value |

| NanoBRET Target Engagement | Protein of Interest | IC50 | 50 nM |

| NanoBRET Target Engagement | VHL E3 Ligase | IC50 | 25 nM |

| NanoBRET Ternary Complex | POI-PROTAC-VHL | EC50 | 100 nM |

Table 2: Cellular Degradation Potency

| Cell Line | Target Protein | DC50 | Dmax |

| HeLa | Protein of Interest | 75 nM | >95% |

| 293T | Protein of Interest | 90 nM | >90% |

Table 3: Global Proteomics Analysis (TMT-MS)

| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |

| Protein of Interest | -4.5 | <0.001 |

| Off-target Protein A | -0.2 | >0.05 |

| Off-target Protein B | 0.1 | >0.05 |

| HIF-1α | 1.8 | <0.01 |

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a VHL-type PROTAC.

Materials:

-

Cell line of interest

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the immunoblotting process for the loading control.

-

-

Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle control.

Quantitative Mass Spectrometry (TMT-based)

This protocol provides a general workflow for quantitative proteomics analysis of PROTAC selectivity using Tandem Mass Tag (TMT) labeling.

Materials:

-

Cell line of interest

-

This compound and vehicle control

-

Lysis buffer (e.g., 8 M urea in 100 mM TEAB)

-

DTT and iodoacetamide

-

Trypsin

-

TMT labeling reagents

-

High-pH reversed-phase fractionation kit

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Plate cells and treat with the PROTAC at the desired concentration and time point. Include a vehicle-treated control.

-

Cell Lysis and Protein Digestion: Lyse the cells in urea-based buffer. Reduce and alkylate the proteins, followed by digestion with trypsin overnight.

-

TMT Labeling: Label the resulting peptides from each condition with a different TMT isobaric tag according to the manufacturer's instructions.

-

Sample Pooling and Fractionation: Combine the labeled peptide samples and perform high-pH reversed-phase fractionation to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

-

Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant to identify peptides and quantify the TMT reporter ions. Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance.

Conclusion

The development of VHL-type PROTACs holds immense promise for targeting previously "undruggable" proteins and addressing a wide range of diseases. A thorough understanding and quantification of target engagement biomarkers are critical for the successful development of these novel therapeutics. This technical guide provides a comprehensive framework for researchers to design and execute key experiments, interpret the resulting data, and advance their PROTAC discovery programs. The integration of cellular and proteomic approaches will be instrumental in creating the next generation of potent and selective protein degraders.

References

- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of potent hypoxia-inducible factor-1α (HIF-1α) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Target Degradation by PROTAC VHL-type degrader-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hijacking the Cellular Machinery

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, moving beyond traditional protein inhibition to achieve targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule consists of two key ligands connected by a flexible linker: one binds a target protein, and the other recruits an E3 ubiquitin ligase.[3]

This guide focuses on the mechanism of PROTAC VHL-type degrader-1 , a recently identified compound also known as compound 9b . This specific PROTAC recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective degradation of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[4][5] Studies have shown that compound 9b potently and selectively degrades ATM in colorectal cancer cell lines, leading to cell cycle arrest and apoptosis, highlighting its therapeutic potential.[4][6] Understanding the intricate molecular steps of this process is critical for the rational design and optimization of future protein degraders.

Core Mechanism: The Path to Degradation

The catalytic cycle of a VHL-based PROTAC is an orchestrated, multi-step process that culminates in the destruction of the target protein. This mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[7]

The key steps are:

-

Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, simultaneously binding to the target protein (ATM) and the VHL E3 ligase complex. This forms a transient, key intermediate known as the ternary complex (ATM-PROTAC-VHL).[2] The stability and conformation of this complex are critical for degradation efficiency and are heavily influenced by the PROTAC's linker design.[8]

-

Ubiquitination of the Target: Once in close proximity within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the ATM protein.[9] This process is repeated to form a polyubiquitin chain.

-

Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[10] The proteasome captures the polyubiquitinated ATM, unfolds it, and degrades it into small peptides. The PROTAC molecule and the VHL ligase are then released and can participate in further degradation cycles.[7]

Quantitative Analysis of VHL-based PROTACs

The efficacy of a PROTAC is defined by several key quantitative parameters, including its binding affinities (Kd), the concentration required to degrade 50% of the target protein (DC50), and the maximum percentage of degradation achieved (Dmax).[11]

While "this compound" (compound 9b) has been shown to potently degrade ATM, specific degradation data (DC50, Dmax) from the initial publication were not available in the searched abstracts.[5] The table below presents representative data from other well-characterized VHL-based PROTACs to illustrate typical efficacy parameters for this class of degraders.[11][12]

| PROTAC Name | Target Protein | VHL Binding (Kd, nM) | Target Binding (Kd, nM) | Cooperativity (α) | DC50 (nM) | Dmax (%) | Cell Line |

| MZ1 | BRD4 | 67 | 18 | >5 | ~10 | >90 | HeLa |

| ARV-771 | BET Proteins | - | 3-10 | - | <5 | >95 | LNCaP |

| DT2216 | BCL-XL | - | - | - | ~25 | >90 | MOLT-4 |

| Compound 1 | p38α | - | 5300 | - | 210 | >90 | - |

| ACBI1 | SMARCA2 | - | - | - | 6 | >95 | - |

-

Note: Data is compiled from multiple sources and experimental conditions may vary. "-" indicates data not publicly available in the cited sources. This data is illustrative of VHL-PROTAC performance and is not specific to this compound.

Key Experimental Protocols

The characterization of a novel PROTAC, such as VHL-type degrader-1, involves a series of robust biochemical, biophysical, and cell-based assays to confirm its mechanism of action and quantify its efficacy.

Protocol 1: Western Blotting for Protein Degradation

This is the most fundamental assay to quantify the reduction in target protein levels following PROTAC treatment and is used to determine DC50 and Dmax values.[4][7]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., SW620 colorectal cancer cells) in multi-well plates, ensuring they reach 70-80% confluency at the time of treatment.[4]

-

For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

-

For time-course experiments, treat cells with a fixed PROTAC concentration and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[7]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[7]

-

-

SDS-PAGE and Immunoblotting:

-

Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody against the target protein (ATM) and a loading control (e.g., GAPDH, β-actin).[11]

-

-

Detection and Analysis:

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Apply a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax.[11]

-

Protocol 2: TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to detect and quantify the formation of the ternary complex in solution. It provides insight into the potency and kinetics of complex formation.[9][11]

Methodology:

-

Reagent Preparation:

-

Utilize purified, tagged proteins: a GST-tagged target protein (e.g., GST-ATM) and a His-tagged VHL E3 ligase complex (His-VCB).[8]

-

Use a FRET donor-labeled antibody for one tag (e.g., Terbium [Tb]-conjugated anti-GST) and a FRET acceptor-labeled antibody for the other (e.g., Alexa Fluor 488 [AF488]-conjugated anti-His).[11]

-

-

Assay Setup:

-

In a low-volume, 384-well microplate, combine the tagged proteins, the corresponding labeled antibodies, and the assay buffer.

-

Add a serial dilution of the PROTAC compound to the wells. Include controls with no PROTAC and controls with non-binding ligands.[8]

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow the ternary complex to form and the FRET signal to stabilize.[11]

-

Measure the TR-FRET signal using a compatible plate reader, exciting the Terbium donor and measuring emission at both the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the FRET ratio against the PROTAC concentration. The resulting bell-shaped curve (due to the "hook effect") can be analyzed to determine the potency of ternary complex formation.[9]

-

Protocol 3: In-Cell Target Ubiquitination Assay

This assay directly confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein. This is typically done via immunoprecipitation followed by Western blotting.[6]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells and treat with the PROTAC as described in Protocol 1. It is crucial to include a control treated with both the PROTAC and a proteasome inhibitor (e.g., MG132). This prevents the degradation of the ubiquitinated target, allowing it to accumulate and be detected.

-

-

Cell Lysis:

-

Lyse cells in a buffer containing protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., PR-619) to preserve the ubiquitin chains on the target protein.

-

-

Immunoprecipitation (IP):

-

Incubate the cell lysate with an antibody against the target protein (anti-ATM) conjugated to magnetic or agarose beads. This will specifically pull down the ATM protein and any associated proteins.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blot:

-

Elute the protein complexes from the beads using a low-pH buffer or by boiling in Laemmli sample buffer.

-

Perform a Western blot on the eluted samples as described in Protocol 1.

-

-

Detection and Analysis:

-

Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-ubiquitin, P4D1).

-

A smear or ladder of high-molecular-weight bands in the PROTAC-treated lanes (which should be enhanced in the MG132 co-treated lane) indicates successful poly-ubiquitination of ATM.[6]

-

Conclusion

This compound (compound 9b) exemplifies the power of targeted protein degradation, effectively co-opting the VHL E3 ligase to induce the selective, proteasome-dependent removal of ATM kinase. The mechanism hinges on the efficient formation of a productive ternary complex, which facilitates target ubiquitination. The systematic application of quantitative cellular and biophysical assays is essential for characterizing the efficacy of such degraders and for guiding the development of next-generation therapeutics. As the field advances, a deeper understanding of these molecular mechanisms will continue to unlock the potential of PROTAC technology to address previously "undruggable" targets in human disease.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Structural Biology of VHL-Type PROTAC Degraders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic intervention is undergoing a significant transformation, moving beyond conventional inhibition to targeted protein degradation. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, offering a novel modality to eliminate disease-causing proteins. These heterobifunctional molecules are engineered to hijack the cell's native quality control machinery, specifically the ubiquitin-proteasome system (UPS), to induce the degradation of a specific protein of interest (POI).[1]

A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By acting as a molecular bridge, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase.[3] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][3]

Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase has become a popular and effective choice for PROTAC design.[3][4] This is due to its well-characterized structure, the availability of high-affinity small molecule ligands, and its broad tissue expression.[3][5][6] Understanding the precise three-dimensional arrangement of the VHL-PROTAC-target ternary complex is paramount for rational drug design. Structural biology techniques, therefore, provide invaluable insights into the molecular interactions that govern the formation, stability, and efficacy of these complexes, guiding the optimization of next-generation degraders.[7][8]

The Mechanism of Action: Orchestrating Protein Destruction

The catalytic cycle of a VHL-based PROTAC is a multi-step process that culminates in the selective degradation of the target protein. The process begins once the PROTAC enters the cell and engages with both the VHL E3 ligase complex (typically a complex of VHL, Elongin B, and Elongin C, denoted as VCB) and the target protein.[4][9] This leads to the formation of the critical ternary complex, the cornerstone of PROTAC activity.[9]

A key concept in the formation of this complex is cooperativity . Positive cooperativity occurs when the binding of the PROTAC to one of the proteins enhances its affinity for the other, resulting in a more stable ternary complex than predicted from the individual binary binding affinities.[10] This enhanced stability is often crucial for efficient ubiquitination and subsequent degradation.[10][11] The structure of the ternary complex reveals how the PROTAC can induce new protein-protein interactions between the E3 ligase and the target, which are critical for achieving high cooperativity and selectivity.[8] Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal degradation. The PROTAC is then released and can engage in another catalytic cycle.[3]

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key parameters that can be quantified through various biophysical and cellular assays. These include binary binding affinities, ternary complex formation and stability, and cellular degradation potency. The tables below summarize representative data for well-characterized VHL-based PROTACs, such as MZ1, which targets BET bromodomain proteins (BRD2, BRD3, BRD4).

Table 1: Biophysical Characterization of MZ1

| Parameter | Target | Value | Method | Reference |

| Binary Binding Affinity (Kd) | VCB Complex | 66 nM | ITC | [10] |

| BRD4BD2 | 15 nM | ITC | [10] | |

| Ternary Complex Affinity (Kd) | VCB + BRD4BD2 | 1.7 nM | ITC | [8] |

| Cooperativity (α) | VCB + BRD4BD2 | ~9 | ITC | [8] |

| Ternary Complex Half-life (t1/2) | VCB + BRD4BD2 | ~12 min | SPR | [12] |

| VCB + BRD3BD2 | ~0.5 min | SPR | [12] |

VCB: VHL-ElonginC-ElonginB complex; BD2: Second Bromodomain; ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: Cellular Degradation Potency of MZ1

| Parameter | Target Protein | Cell Line | Value | Reference |

| DC50 (2h) | BRD4 | HeLa | 24 nM | [12] |

| BRD2 | HeLa | 13 nM | [12] | |

| BRD3 | HeLa | 110 nM | [12] | |

| Dmax (2h) | BRD4 | HeLa | >90% | [12] |

| BRD2 | HeLa | >90% | [12] | |

| BRD3 | HeLa | ~70% | [12] |

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Experimental Protocols

X-Ray Crystallography for Ternary Complex Structure Determination

X-ray crystallography provides high-resolution, atomic-level snapshots of PROTAC-induced ternary complexes.[7] These structures are invaluable for understanding the specific molecular interactions that drive complex formation and cooperativity, and they serve as a blueprint for rational, structure-based design of new degraders.[7][8][13] The first ternary crystal structure of a PROTAC, VHL:MZ1:BRD4, was a landmark achievement in the field.[4][13]

Detailed Methodology:

-

Protein Expression and Purification:

-

Express the target protein (e.g., a bromodomain of BRD4) and the components of the VHL E3 ligase complex (VHL, ElonginB, ElonginC) separately, typically in E. coli or insect cells.

-

Incorporate affinity tags (e.g., His-tag, GST-tag) to facilitate purification.

-

Purify each protein individually using affinity chromatography followed by size-exclusion chromatography (SEC) to ensure high purity and homogeneity.[7][14] The VHL, ElonginB, and ElonginC proteins are co-expressed or mixed post-purification to form the stable VCB complex.

-

-

Ternary Complex Formation:

-

To form the ternary complex, mix the purified target protein and the VCB complex with the PROTAC in a slight molar excess of the proteins.[7]

-

The choice of PROTAC is critical; those that form stable and cooperative complexes are more likely to crystallize.[7][15]

-

Incubate the mixture to allow for complex formation. The complex can be further purified by SEC to isolate the stable ternary species from unbound components.[7]

-

-

Crystallization:

-

Concentrate the purified ternary complex to a suitable concentration (typically 2-10 mg/mL).[14]

-

Perform high-throughput screening of crystallization conditions using commercially available screens and vapor diffusion methods (sitting or hanging drop).[14] This involves mixing the complex with a precipitant solution and allowing it to equilibrate.[14]

-

Optimize initial "hit" conditions by varying parameters such as pH, precipitant concentration, and temperature to grow diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement, using existing structures of the target protein and VHL as search models.

-

Refine the model against the experimental data to obtain the final, high-resolution structure of the ternary complex.[8]

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large, flexible, or heterogeneous complexes that are resistant to crystallization.[] It allows for the structural determination of macromolecules in a near-native, vitrified state, providing insights into conformational dynamics.[11][][17]

Detailed Methodology:

-

Sample Preparation and Vitrification:

-

Prepare the ternary complex as described for crystallography.

-

Apply a small volume (3-4 µL) of the purified complex solution to a cryo-EM grid.

-

Blot away excess liquid and rapidly plunge the grid into liquid ethane. This process, called vitrification, freezes the sample so rapidly that ice crystals cannot form, preserving the complex in a near-native state.

-

-

Data Acquisition:

-

Load the vitrified grid into a transmission electron microscope (TEM).

-

Collect thousands of high-magnification images (micrographs) of the randomly oriented particles using a direct electron detector.

-

-

Image Processing and 3D Reconstruction:

-

Use specialized software to perform particle picking, selecting images of individual ternary complexes from the micrographs.

-

Classify the 2D particle images to sort them into different conformational states.

-

Align and average the 2D classes to generate a high-resolution 3D reconstruction of the ternary complex.

-

-

Model Building and Analysis:

-

Fit atomic models of the individual components (target protein, VHL, PROTAC) into the 3D cryo-EM density map.

-

Refine the model to best fit the map, providing a near-atomic resolution structure of the complex.[]

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free, real-time technique used to measure the kinetics (on- and off-rates) and affinity of biomolecular interactions.[18] It is exceptionally well-suited for characterizing the formation of both binary and ternary PROTAC complexes and is a crucial tool for quantifying cooperativity.[18][19][20]

Detailed Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Immobilize a purified, tagged E3 ligase complex (e.g., His-tagged VCB) onto an SPR sensor chip (e.g., a Ni-NTA chip).[21] This component is referred to as the "ligand."

-

-

Binary Interaction Analysis:

-

To measure the PROTAC-VHL binary affinity, flow a series of concentrations of the PROTAC ("analyte") over the immobilized VCB complex.

-

Measure the association and dissociation rates to calculate the binding affinity (KD).[21]

-

A separate experiment can be run by immobilizing the target protein and flowing the PROTAC over to determine the PROTAC-target binary affinity.

-

-

Ternary Complex Interaction Analysis:

-

To measure ternary complex formation, prepare a series of analyte solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[20]

-

Flow these mixtures over the immobilized VCB complex. The resulting binding signal reflects the formation of the ternary complex at the chip surface.

-

Measure the association and dissociation kinetics of the ternary complex.[12][20]

-

-

Data Analysis and Cooperativity Calculation:

-

Fit the sensorgram data to appropriate binding models to obtain kinetic constants (ka, kd) and the affinity (KD) for the ternary complex.

-

Calculate the cooperativity factor (alpha, α) by comparing the binding affinity of the PROTAC to VHL in the presence and absence of the target protein. An α > 1 indicates positive cooperativity.[18]

-

Cellular Degradation Assays (Western Blot)

The ultimate validation of a PROTAC's efficacy is its ability to induce degradation of the target protein within a cellular environment. Western blotting is a standard and robust method to quantify changes in protein levels.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line expressing the target protein).

-

Treat the cells with a range of concentrations of the PROTAC degrader for a specific duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them to release the cellular proteins.

-

Quantify the total protein concentration in each lysate to ensure equal loading.

-

-

SDS-PAGE and Immunoblotting:

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific to the target protein.

-

Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.

-

-

Data Analysis:

-

Image the membrane to detect the chemiluminescent signal.

-

Quantify the band intensity for the target protein and the loading control in each lane.

-

Normalize the target protein signal to the loading control signal.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum level of degradation achieved).[1]

-

Conclusion

The structural and biophysical characterization of VHL-type PROTACs is a cornerstone of modern targeted protein degradation. Techniques like X-ray crystallography and cryo-EM provide unprecedented atomic-level detail of the critical ternary complex, revealing the molecular logic behind cooperativity and selectivity.[4][7][8] Complementary biophysical methods such as SPR quantify the kinetics and thermodynamics that govern complex formation and stability, offering data that correlates with cellular activity.[19][20] Finally, cellular degradation assays provide the ultimate proof of a PROTAC's efficacy in a physiological context. Together, this integrated toolbox of experimental approaches empowers researchers to move beyond trial-and-error, enabling the rational, structure-guided design of highly potent and selective VHL-based degraders for therapeutic and research applications.

References

- 1. benchchem.com [benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]

- 12. biorxiv.org [biorxiv.org]

- 13. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]

- 14. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. aragen.com [aragen.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. o2hdiscovery.co [o2hdiscovery.co]

The Cellular Odyssey of a VHL-type PROTAC: An In-depth Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. VHL-type PROTACs, which co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase, are a prominent class of these heterobifunctional molecules. Their efficacy is critically dependent on their ability to traverse the cell membrane, engage their intracellular targets, and facilitate the formation of a productive ternary complex. This technical guide provides a comprehensive overview of the cellular uptake and distribution of VHL-type PROTACs, detailing the experimental methodologies used to elucidate these processes and presenting key quantitative data.

Introduction: The PROTAC Challenge - Breaching the Cellular Fortress

Unlike traditional small-molecule drugs, PROTACs often possess molecular weights and physicochemical properties that fall outside the typical "rule of five," presenting a significant hurdle to efficient cellular permeability.[1][2] Understanding the mechanisms governing their entry into the cell and their subsequent intracellular localization is paramount for the rational design of effective degraders. This guide will delve into the core aspects of a VHL-type PROTAC's journey into the cell and its distribution within various subcellular compartments.

VHL-based PROTAC Mechanism of Action: A Symphony of Induced Proximity

The canonical mechanism of a VHL-based PROTAC involves a catalytic cycle initiated by the formation of a ternary complex.[3][4] The PROTAC molecule acts as a molecular bridge, simultaneously binding to the VHL E3 ligase and the protein of interest (POI).[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[5]

Caption: VHL-based PROTAC mechanism of action.

Quantitative Analysis of Cellular Uptake and Activity

The cellular permeability and subsequent degradation efficiency of VHL-type PROTACs are quantified using various in vitro assays. The data presented below is a synthesized representation from studies on various VHL-recruiting PROTACs to provide illustrative examples.

Table 1: Cellular Permeability of Representative VHL-type PROTACs

| Compound Example | Assay Type | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Reference |

| VHL-PROTAC-A | Caco-2 | 0.5 | 3.2 | [7] |

| VHL-PROTAC-B | PAMPA | 0.2 | N/A | [1] |

| VHL-PROTAC-C | Caco-2 | 1.1 | 1.5 | [2] |

Table 2: Cellular Degradation Potency of Representative VHL-type PROTACs

| Compound Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (h) | Reference |

| MZ1 | BRD4 | HeLa | 13 | >90 | 24 | [5] |

| ARV-825 | BRD4 | RS4;11 | 1 | >95 | 18 | |

| A1874 | BRD9 | MOLM-13 | 5 | ~90 | 18 | [8] |

| AT1 | BRD4 | HeLa | 25 | >80 | 24 | [9] |

Experimental Protocols for Assessing Cellular Uptake and Distribution

A multi-pronged experimental approach is necessary to fully characterize the cellular behavior of a VHL-type PROTAC.

Cellular Permeability Assays

4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[1][7]

-

Principle: A donor plate containing the PROTAC solution is placed on top of an acceptor plate, separated by a microfilter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The amount of PROTAC that diffuses from the donor to the acceptor compartment over time is quantified.

-

Protocol:

-

Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a buffer at a relevant physiological pH to the desired concentration in the donor plate.

-

Add buffer to the acceptor plate.

-

Assemble the PAMPA sandwich (donor plate, filter plate, acceptor plate).

-

Incubate at room temperature for a defined period (e.g., 4-16 hours).

-

Separate the plates and quantify the PROTAC concentration in both donor and acceptor wells using LC-MS/MS.

-

Calculate the permeability coefficient (Pe).

-

4.1.2. Caco-2 Permeability Assay

This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport mechanisms.[2][7]

-

Principle: Caco-2 cells are grown on a semi-permeable membrane in a transwell insert. The PROTAC is added to either the apical (top) or basolateral (bottom) chamber, and its transport to the opposing chamber is measured over time.

-

Protocol:

-

Seed Caco-2 cells on transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with transport buffer.

-

Add the PROTAC solution to the donor chamber (apical or basolateral).

-

At specified time points, collect samples from the receiver chamber.

-

Quantify the PROTAC concentration in the collected samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport to determine the efflux ratio.

-

Quantification of Intracellular PROTAC Concentration

4.2.1. Mass Spectrometry-based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring the intracellular concentration of a PROTAC.[10][11]

-

Principle: Cells are treated with the PROTAC, followed by cell lysis and extraction of the compound. The PROTAC concentration in the cell lysate is then determined by LC-MS/MS.

-

Protocol:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat cells with the PROTAC at various concentrations and for different durations.

-

Wash the cells with ice-cold PBS to remove extracellular PROTAC.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Extract the PROTAC from the lysate, for example, by protein precipitation with acetonitrile.

-

Analyze the supernatant by LC-MS/MS to quantify the PROTAC concentration.

-

Normalize the PROTAC amount to the total protein content or cell number.

-

Caption: Workflow for LC-MS/MS quantification of intracellular PROTAC.

Visualization of Cellular Distribution

4.3.1. Fluorescence Microscopy

Fluorescently-labeled PROTACs or immunofluorescence staining can be used to visualize the subcellular localization of a PROTAC.[12]

-

Principle: A fluorescent tag is attached to the PROTAC, or antibodies against the PROTAC or its target are used to visualize its location within the cell using a fluorescence microscope.

-

Protocol (for a fluorescently-labeled PROTAC):

-

Synthesize a fluorescently-labeled version of the PROTAC.

-

Seed cells on glass-bottom dishes or coverslips.

-

Treat cells with the fluorescent PROTAC for the desired time.

-

(Optional) Stain for specific organelles using organelle-specific dyes (e.g., Hoechst for the nucleus, MitoTracker for mitochondria).

-

Wash the cells with PBS.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal or widefield fluorescence microscope.

-

Subcellular Fractionation

This technique allows for the biochemical separation of different cellular compartments, enabling the quantification of the PROTAC in each fraction.[13][14][15]

-

Principle: Cells are lysed, and through a series of centrifugation steps at increasing speeds, different organelles and cellular components are separated based on their size and density.

-

Protocol:

-

Treat cells with the PROTAC.

-

Harvest and wash the cells.

-

Lyse the cells using a hypotonic buffer to swell the cells and a Dounce homogenizer or needle to disrupt the plasma membrane while keeping organelles intact.

-

Perform differential centrifugation:

-

Low-speed spin (e.g., 700 x g) to pellet nuclei.

-

Medium-speed spin (e.g., 10,000 x g) of the supernatant to pellet mitochondria.

-

High-speed spin (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes (endoplasmic reticulum and Golgi).

-

The final supernatant represents the cytosolic fraction.

-

-

Extract and quantify the PROTAC from each fraction using LC-MS/MS.

-

Perform Western blotting for organelle-specific markers to assess the purity of each fraction.

-

Caption: Workflow for subcellular fractionation by differential centrifugation.

Conclusion

The cellular uptake and distribution of VHL-type PROTACs are complex processes that are fundamental to their therapeutic efficacy. A thorough understanding of these parameters, gained through the application of the robust experimental protocols detailed in this guide, is essential for the successful development of this promising class of drugs. By systematically evaluating permeability, intracellular concentration, and subcellular localization, researchers can optimize the design of PROTACs to ensure they reach their intended targets and effectively induce protein degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 9. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. lcms.cz [lcms.cz]

- 12. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docs.abcam.com [docs.abcam.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. youtube.com [youtube.com]

A Technical Guide to PROTAC VHL-Type Degrader-1: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical properties of PROTAC VHL-type degrader-1, a representative molecule in the rapidly advancing field of targeted protein degradation. This document details the underlying principles, synthesis methodologies, and key chemical attributes that are critical for the successful design and development of these novel therapeutic agents.

Introduction to PROTAC VHL-Type Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3][4] VHL-type PROTACs specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the UPS, to induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1][4][5][6]

The general structure of a VHL-type PROTAC consists of three key components:

-

A ligand for the VHL E3 ligase: This "warhead" binds to the VHL protein.

-

A ligand for the Protein of Interest (POI): This component provides specificity by binding to the target protein intended for degradation.

-

A chemical linker: This flexible chain connects the VHL ligand and the POI ligand, facilitating the formation of a stable ternary complex between the VHL E3 ligase and the target protein.

The formation of this ternary complex is the crucial first step in the catalytic cycle of PROTAC-mediated protein degradation.

VHL-Mediated Protein Degradation Pathway

The mechanism of action for a VHL-type PROTAC involves a series of well-orchestrated intracellular events, as depicted in the signaling pathway below.

Figure 1: VHL-PROTAC Signaling Pathway. This diagram illustrates the catalytic cycle of a VHL-type PROTAC, from ternary complex formation to the final degradation of the target protein by the proteasome.

Synthesis of VHL-Type PROTACs

The synthesis of a VHL-type PROTAC is a multi-step process that typically involves the individual synthesis of the VHL ligand and the POI ligand, followed by their conjugation via a suitable linker. Both solution-phase and solid-phase synthesis strategies have been successfully employed.

General Synthetic Scheme

A convergent synthetic approach is commonly utilized, as outlined below.

Figure 2: General PROTAC Synthesis Workflow. This workflow outlines the key stages in the synthesis, purification, and characterization of a VHL-type PROTAC.

Experimental Protocols

Solid-phase synthesis offers advantages in terms of purification and automation. The following is a representative protocol for the synthesis of a VHL-linker intermediate on a resin.

Materials:

-

Fmoc-protected amino acid resin (e.g., Wang resin)

-

VHL ligand precursor with a carboxylic acid group

-

Linker with a terminal amine and a protected functional group (e.g., Boc-amino-PEG-acid)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagents: 20% Piperidine in DMF (for Fmoc), Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (for Boc)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

VHL Ligand Coupling: Dissolve the VHL ligand precursor (1.5 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.

-

Linker Coupling: Repeat the Fmoc deprotection step if the VHL ligand was Fmoc-protected. Dissolve the linker (1.5 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF and DCM.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours to cleave the VHL-linker intermediate from the solid support.

-

Precipitation and Isolation: Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether. Dry the crude product under vacuum.

Procedure:

-

Final Coupling: Dissolve the crude VHL-linker intermediate and the POI ligand (with a reactive functional group) in a suitable solvent (e.g., DMF). Add coupling reagents (e.g., HATU, DIPEA) if it is a carboxylic acid-amine coupling. Stir the reaction at room temperature overnight.

-

Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 column

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Purpose: To confirm the molecular weight of the synthesized PROTAC.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR and ¹³C NMR.

-

Purpose: To confirm the chemical structure and purity of the final product.

Chemical Properties and Data Presentation

The chemical and biological properties of VHL-type PROTACs are critical for their efficacy and drug-like characteristics. Key parameters include binding affinity to both the VHL E3 ligase and the target protein, as well as the efficiency and potency of target degradation.

| PROTAC Example | Target Protein | VHL Ligand Kd (nM) | POI Ligand Kd (nM) | DC50 (nM) | Dmax (%) | Molecular Weight ( g/mol ) |

| MZ1 | BRD4 | ~1800 | ~15-39 | ~10-50 | >90 | 1002.64 |

| ARV-110 | Androgen Receptor | N/A | N/A | ~1 | >95 | 812.3 |

| Representative Degrader-1 | Generic Kinase | 150 | 50 | 25 | 95 | ~950 |

| Homo-PROTAC pVHL30 degrader 1 | VHL | N/A | N/A | Potent | N/A | 1179.45 |

Table 1: Comparative Chemical and Biological Properties of VHL-Type PROTACs. Kd: Dissociation constant, a measure of binding affinity. DC50: Half-maximal degradation concentration, the concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum degradation of the target protein.

Conclusion

The synthesis and characterization of VHL-type PROTACs represent a sophisticated area of chemical biology and drug discovery. A thorough understanding of the synthetic methodologies, coupled with precise analytical characterization, is paramount for the development of potent and selective protein degraders. This guide provides a foundational framework for researchers and professionals engaged in the design and synthesis of these promising therapeutic modalities. The continued exploration of novel VHL ligands, linkers, and POI binders will undoubtedly expand the therapeutic potential of VHL-based PROTACs in the years to come.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

In Vitro Characterization of a VHL-Type PROTAC Degrader: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of PROTAC VHL-type degrader-1 (HY-158345), a hetero-bifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia Mutated (ATM) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Proteolysis-targeting chimeras (PROTACs) are innovative molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] VHL-type PROTACs specifically recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the protein of interest.[1][3] This guide details the key experiments and data required to characterize the in vitro activity of a VHL-based PROTAC, using this compound as a representative example.

Mechanism of Action

This compound functions by forming a ternary complex with the ATM protein and the VHL E3 ligase. This proximity induces the poly-ubiquitination of ATM, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target proteins.[2]

Quantitative In Vitro Characterization

The in vitro characterization of a PROTAC involves a series of quantitative assays to determine its binding affinity, degradation efficacy, and cellular effects. The following table summarizes key parameters for a representative VHL-type degrader.

| Parameter | Description | Representative Value | Assay Type |

| DC50 | Concentration for 50% maximal degradation | ~1 nM | Western Blot / In-Cell ELISA |

| Dmax | Maximum percentage of protein degradation | >90% | Western Blot / In-Cell ELISA |

| IC50 (Binding) | Concentration for 50% inhibition of binding | Not specified | HTRF / AlphaLISA / SPR |

| IC50 (Viability) | Concentration for 50% inhibition of cell viability | Low nanomolar | CellTiter-Glo / MTT |

Note: The values presented are representative of potent VHL-type PROTACs as specific data for this compound is not publicly available. ARV-110, a VHL-based AR degrader, shows a DC50 of ~1 nM.[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a PROTAC's in vitro profile.

Cellular Degradation Assay (Western Blot)

This assay quantifies the reduction in the target protein levels following PROTAC treatment.

Protocol:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody against ATM and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-